BenchChemオンラインストアへようこそ!

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide

RNase L Activation Innate Immunity Antiviral Drug Discovery

Acquire this high-potency RNase L activator (CAS 1020057-89-9) for your antiviral and oncology programs. Its validated IC50 of 2.30 nM ensures reproducible target engagement as a positive control, while the favorable MW (312.4 g/mol) and cell permeability of this aryloxyphenoxypropanamide scaffold make it a superior chemical probe over native 2-5A. Bulk orders support medicinal chemistry optimization campaigns for host-directed, broad-spectrum antivirals.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 1020057-89-9
Cat. No. B1388914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide
CAS1020057-89-9
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)C(C)C
InChIInChI=1S/C19H24N2O2/c1-12(2)15-5-8-17(9-6-15)23-14(4)19(22)21-18-10-7-16(20)11-13(18)3/h5-12,14H,20H2,1-4H3,(H,21,22)
InChIKeyXGPKDMSGULLLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide (CAS: 1020057-89-9)


N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide (CAS: 1020057-89-9, MF: C19H24N2O2, MW: 312.4 g/mol) is a synthetic small molecule belonging to the aryloxyphenoxypropanamide class . This compound is primarily recognized as a research-grade RNase L activator, a mechanism of the innate antiviral interferon pathway, and has been studied within the context of broad-spectrum antiviral and anticancer research programs at the Cleveland Clinic [1][2]. Its structural features—a 4-amino-2-methylphenyl core linked via a propanamide spacer to a 4-isopropylphenoxy moiety—distinguish it from simpler acetamide analogs and other positional isomers within its chemical series [2].

Why Generic Substitution of N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide Fails for RNase L-Targeted Research


Generic substitution within the aryloxyphenoxypropanamide class is scientifically invalid due to extreme sensitivity of RNase L activation to specific structural modifications. The target compound's 4-isopropylphenoxy-propanamide scaffold, combined with the 2-methyl substitution on the aniline ring, is essential for high-potency RNase L engagement. Simply shifting from the propanamide to the acetamide linker (CAS 954579-82-9) or altering the phenoxy substitution pattern dramatically alters binding affinity and functional activation [1]. Without verification of RNase L-specific activity, substituting this compound with a structurally similar analog risks complete loss of target engagement and invalidates comparative experimental conclusions [1].

Quantitative Comparative Evidence Guide for N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide in RNase L Activation


RNase L Activation Potency in Mouse L Cell Extracts: Propanamide vs. Acetamide Scaffold

In a biochemical assay utilizing mouse L cell extracts, N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide demonstrated RNase L activation with an IC50 of 2.30 nM, measured by inhibition of protein synthesis [1]. In stark contrast, a structurally related compound from the same patent family (CHEMBL259819), which features a divergent heterocyclic core but was tested under similar recombinant human RNase L FRET assay conditions, exhibited an EC50 of 26,000 nM (26 µM) [2]. This represents an approximately 11,300-fold difference in potency, underscoring the critical importance of the specific propanamide scaffold and substitution pattern for high-affinity RNase L activation.

RNase L Activation Innate Immunity Antiviral Drug Discovery

Structural Differentiation: Propanamide (MW 312.4) vs. Commercial Acetamide Analog (MW 298.38)

The target compound (CAS: 1020057-89-9) possesses a propanamide linker, giving it a molecular weight of 312.4 g/mol and formula C19H24N2O2 . The most commercially prevalent analog is the acetamide variant, N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide (CAS: 954579-82-9), which has a molecular weight of 298.38 g/mol and formula C18H22N2O2 . The additional methyl group on the propanamide backbone increases both molecular weight and lipophilicity, which can significantly alter target binding kinetics, metabolic stability, and membrane permeability profiles compared to the shorter acetamide linker .

Medicinal Chemistry SAR Chemical Procurement

Commercial Availability and Purity: Direct Procurement from Multiple Reputable Vendors

The target compound is directly available from multiple established research chemical suppliers. Santa Cruz Biotechnology offers the compound (sc-329786) at a standard purity of 95% in a 500 mg format, priced at $284.00 . The closely related acetamide analog (sc-329785) is identically priced, but its biological activity profile is not equivalent . CymitQuimica also lists the compound for direct inquiry, confirming its accessibility to the European research market . This multi-vendor availability, combined with the documented bioactivity data, reduces procurement risk and ensures supply chain redundancy compared to single-source or discontinued analogs.

Chemical Sourcing Research Supply Vendor Comparison

Patent-Backed Intellectual Property Position: A Class of Broad-Spectrum Antivirals

The compound falls within the scope of patents assigned to the Cleveland Clinic Foundation, specifically covering small-molecule activators of RNase L for antiviral and anticancer applications [1]. These patents, exclusively licensed to Alios BioPharma in 2007, cover potential treatments for chronic hepatitis B, hepatitis C, HIV, and influenza [2]. This intellectual property framework validates the drug-like potential of this chemical scaffold and distinguishes it from research compounds lacking patent-backed therapeutic development pathways [1]. For industrial users, this adds an IP-landscape awareness layer that is absent for unpatented analogs.

Antiviral Patents Intellectual Property Drug Discovery

Predicted Physicochemical Drug-Likeness: MW, LogP, and H-Bond Profile Compared to 2-5A

The target compound, with a molecular weight of 312.4 g/mol and formula C19H24N2O2 , is dramatically smaller and more drug-like than the natural RNase L activator, 2-5A oligoadenylate, which is a phosphorylated oligonucleotide with unfavorable pharmacological properties including rapid degradation and poor membrane permeability [1]. The compound adheres to Lipinski's rule of five (MW < 500, predicted LogP ~3-4, 2 H-bond donors, 4 H-bond acceptors), placing it in a favorable chemical space for cell permeability and oral bioavailability. This is a fundamental advantage over the native 2-5A activator, which fails as a drug candidate due to its size, charge, and instability [1].

Drug-Likeness Physicochemical Properties Molecular Design

In Vitro Selectivity: RNase L-Dependent Antiviral Activity Without Cytotoxicity at Effective Concentrations (Class-Level Inference)

Although direct cytotoxicity data for the target compound are not publicly available, the class of small-molecule RNase L activators to which it belongs (represented by Compounds 1 and 2 in Thakur et al., 2007) demonstrated antiviral activity that was entirely dependent on functional RNase L expression, with no antiviral effect observed in RNase L-deficient cells [1]. Critically, these class-representative compounds suppressed viral replication at concentrations that were not cytotoxic to host cells. For example, Compound 2 suppressed human parainfluenza virus 3 replication approximately 7-fold in HeLa cells expressing wild-type RNase L without observed cytotoxicity at the effective concentration [1]. This class-level evidence suggests a favorable therapeutic window that is a hallmark advantage of host-directed antiviral mechanisms over direct-acting antiviral drugs.

Antiviral Selectivity Cytotoxicity Therapeutic Window

Optimal Research and Industrial Application Scenarios for N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide Based on Evidence


Biochemical Screening and SAR Studies for RNase L Activator Development

The compound's validated IC50 of 2.30 nM for RNase L activation in mouse L cell extracts [1] establishes it as a high-potency reference compound for biochemical screening campaigns. Researchers developing next-generation RNase L activators can use this compound as a positive control benchmark against which novel analogs can be compared in the same protein synthesis inhibition assay format. The commercial availability from multiple vendors with documented purity ensures experimental reproducibility across laboratories.

Antiviral Drug Discovery Targeting Host Innate Immunity Pathways

The compound belongs to a patented class of small-molecule RNase L activators with demonstrated broad-spectrum antiviral activity against diverse RNA viruses including EMCV, VSV, Sendai virus, and human parainfluenza virus 3 [2]. For industrial antiviral programs, this compound serves as a validated chemical starting point for medicinal chemistry optimization campaigns aimed at improving potency, selectivity, and pharmacokinetic properties while maintaining the host-directed mechanism of action that offers higher barriers to viral resistance [2].

Cancer Research Leveraging the RNase L Tumor Suppressor Pathway

RNase L is encoded by the hereditary prostate cancer 1 (HPC1) allele and functions as a tumor suppressor [3]. The compound's ability to activate RNase L at nanomolar concentrations positions it as a chemical probe for investigating RNase L-mediated apoptosis in prostate cancer and other tumor models. The patent estate covering this scaffold explicitly includes anticancer therapeutic applications, validating the relevance of this compound for oncology-focused research programs [4].

Chemical Biology Tool for Studying the 2-5A/RNase L Innate Immunity Pathway

Unlike the native 2-5A activator, which is a phosphorylated oligonucleotide with poor drug-like properties including rapid degradation and membrane impermeability [2], this compound's favorable molecular weight (312.4 g/mol) and predicted physicochemical profile make it a superior chemical biology probe . It can be deployed in cell-based assays to dissect the downstream signaling consequences of RNase L activation without the confounding factors associated with 2-5A delivery, such as transfection reagents or microinjection.

Quote Request

Request a Quote for N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.